(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid
Description
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O6/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPOSBLDRPESJX-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420698 | |
| Record name | N-(tert-Butoxycarbonyl)-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161561-83-7 | |
| Record name | N-(tert-Butoxycarbonyl)-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Boc and Alloc Protection via Azide Intermediates
A one-pot method for synthesizing N-carbamate-protected amino acids, including Alloc derivatives, involves converting chloroformate to azide intermediates. For Boc-Dap(Alloc)-OH, this approach begins with the generation of Alloc-azide from allyl chloroformate and sodium azide. The azide intermediate reacts with Boc-protected Dap under basic conditions, facilitating simultaneous protection of the β-amino group with Alloc while retaining the α-amino Boc group. Key advantages include:
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Minimized dipeptide formation : By avoiding prolonged exposure to coupling reagents, the method reduces side products.
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High yield (60–90%) : Purity is confirmed via HPLC and NMR, with the final product isolated via crystallization.
Reaction conditions involve a mixture of acetonitrile and water at 0°C, with sodium carbonate maintaining pH >9. The absence of racemization is critical, as confirmed by chiral chromatography.
Stepwise Deprotection and Coupling in Solid-Phase Synthesis
Boc-Dap(Alloc)-OH is frequently employed in SPPS for its compatibility with Fmoc-based strategies. A patent detailing semaglutide synthesis demonstrates the utility of Pd(PPh₃)₄-mediated Alloc deprotection under inert conditions. For Boc-Dap(Alloc)-OH preparation:
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Boc protection : Boc anhydride reacts with Dap in a dioxane/water mixture at pH 9–10, selectively protecting the α-amino group.
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Alloc protection : Allyl chloroformate is added to the β-amino group in acetonitrile/water at 0°C, with sodium carbonate as a base.
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Carboxylic acid activation : The free carboxylic acid is retained or introduced via saponification of ester intermediates.
Critical parameters :
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Temperature control : Reactions at 0°C prevent epimerization.
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Solvent selection : Dichloromethane (DCM) and acetonitrile minimize side reactions.
Synthetic Routes and Optimization
One-Pot Azide-Mediated Carbamate Formation
The azide route (Fig. 1) offers operational simplicity:
Reagents :
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Allyl chloroformate → Alloc-azide (via NaN₃)
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Boc-Dap-OH → Boc-Dap(Alloc)-OH
Procedure :
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Generate Alloc-azide by reacting allyl chloroformate with sodium azide in DCM/water.
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Add Boc-Dap-OH and CuSO₄ catalyst to the azide solution.
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Stir at room temperature for 18 hours.
Purification :
Fragment Condensation for Complex Peptides
In peptide synthesis, Boc-Dap(Alloc)-OH is incorporated via fragment condensation. A patent using Fmoc-Lys(Alloc)-OH highlights parallel methodologies:
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Resin coupling : Wang resin loaded with Gly reacts with Boc-Dap(Alloc)-OH using DIC/HOAt activation.
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Alloc deprotection : Pd(PPh₃)₄ (0.1 equiv) and phenylsilane (24 equiv) in DCM, 10 minutes per cycle.
Advantages :
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Rapid deprotection : Two 10-minute cycles achieve >95% Alloc removal.
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Orthogonality : Boc remains intact under neutral Pd conditions.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various types of reactions, including:
Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid (TFA) and removal of the Alloc group using palladium catalysts.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the protected amine groups are involved.
Common Reagents and Conditions
Deprotection: TFA for Boc removal, and palladium catalysts for Alloc removal.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions are the deprotected amino acids or substituted derivatives, depending on the specific reaction conditions used .
Scientific Research Applications
Molecular Formula
- Molecular Formula: C12H20N2O5
- Molecular Weight: 288.30 g/mol
Structural Characteristics
The compound features two distinct protecting groups:
- Allyloxycarbonyl (Alloc): Protects amine functionalities.
- Tert-butoxycarbonyl (Boc): Commonly used in peptide synthesis.
These protecting groups enable selective deprotection, allowing for controlled reactions in synthetic pathways.
Organic Synthesis
(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is utilized as a building block in the synthesis of peptides and other complex molecules. The dual protection strategy enhances the versatility of the compound in various synthetic routes.
Case Study: Peptide Synthesis
In a study focused on synthesizing cyclic peptides, the compound was employed to create specific sequences with high yields, demonstrating its effectiveness as a precursor in peptide assembly.
Biochemistry
This compound serves as an important tool in studying enzyme mechanisms and protein interactions. The protective groups allow for the introduction of functionalized amino acids into peptide chains, facilitating the investigation of biological processes.
Case Study: Enzyme Mechanism Studies
Research indicated that using this compound in enzyme assays provided insights into substrate specificity and catalytic mechanisms, highlighting its relevance in biochemical research.
Medicinal Chemistry
The potential applications of this compound extend to drug development and delivery systems. Its ability to protect sensitive functional groups makes it suitable for creating prodrugs that enhance bioavailability.
Case Study: Drug Delivery Systems
In drug formulation studies, this compound was tested as part of a prodrug strategy aimed at improving the pharmacokinetics of therapeutic agents. Results showed enhanced absorption rates compared to unprotected analogs.
Industrial Applications
In the pharmaceutical industry, this compound is used in the production of fine chemicals and pharmaceuticals. The compound's stability under various reaction conditions makes it valuable for large-scale synthesis.
Mechanism of Action
The mechanism of action of (S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid involves the protection and deprotection of amine groups. The Boc and Alloc groups protect the amine functionalities during synthetic transformations, preventing unwanted side reactions. The deprotection step releases the free amine, which can then participate in further chemical reactions .
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and its analogs.
Table 1: Key Features of Comparable Compounds
Structural and Functional Comparisons
Protecting Group Strategies
- Dual Protection (Boc + Alloc) : The target compound’s orthogonal protection allows sequential deprotection, enabling complex peptide assembly without side reactions. This contrasts with Fmoc-Boc combinations (), where Fmoc requires basic conditions incompatible with acid-sensitive substrates .
- Single Boc Protection: Analogs like (S)-2-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid () lack Alloc, limiting their utility in multi-step syntheses requiring orthogonal strategies .
Substituent Effects
- Aromatic vs. Aliphatic Groups :
- Phenyl Derivatives : Compounds with substituted phenyl rings (e.g., methylsulfonyl in , fluorine in ) exhibit varied electronic and steric effects. The sulfonyl group enhances solubility, while fluorine improves bioavailability .
- Heterocyclic Groups : Thiophen-2-yl () and thienyl () substituents introduce sulfur-mediated interactions, beneficial in targeting enzymes or receptors .
- Allyloxy Functionality : The target compound’s Alloc group enables Pd-mediated deprotection under mild conditions, advantageous in sensitive syntheses. In contrast, the allyloxy-phenyl group in increases hydrophobicity but lacks the Alloc’s orthogonal utility .
Stability and Reactivity
- Boc Group Stability : All Boc-protected compounds are stable under basic conditions but cleaved by acids. However, electron-withdrawing substituents (e.g., nitro in ) may destabilize the Boc group under acidic conditions .
- Alloc vs. Fmoc : Alloc’s Pd-mediated cleavage is orthogonal to Fmoc’s base sensitivity, offering flexibility in multi-step syntheses .
Biological Activity
(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as O-allyl-N-(tert-butoxycarbonyl)serine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features an allyloxy group, a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, and a propanoic acid backbone. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further study in pharmacology.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Allyloxycarbonyl Group : The initial step involves protecting the amino group with an allyloxycarbonyl moiety.
- Boc Protection : Following this, the amino group is further protected using a tert-butoxycarbonyl group to prevent unwanted reactions during subsequent steps.
- Final Assembly : The final product is assembled through coupling reactions that form the desired α-amino acid structure.
This multi-step synthetic approach allows for the selective introduction of functional groups necessary for biological activity.
The biological activity of this compound can be attributed to its structural features that mimic natural amino acids. This mimicry allows it to interact with various biological receptors and enzymes.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of β-hydroxy-α-amino acids exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains, suggesting potential applications in antibiotic development .
- Immunosuppressive Properties : Similar compounds have been explored for their immunosuppressive effects, which are crucial in transplant medicine. Research has indicated that certain β-hydroxy-α-amino acids can modulate immune responses, potentially making them useful in preventing organ rejection .
- Neuroprotective Effects : Investigations into related compounds have revealed neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. These effects are often mediated through pathways involving inflammation and oxidative stress .
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various β-hydroxy-α-amino acids found that compounds similar to this compound exhibited effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of conventional antibiotics.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 4 | S. aureus |
| Compound B | 8 | S. pneumoniae |
| (S)-3... | 6 | S. aureus |
Study 2: Immunosuppressive Activity
Another investigation focused on the immunosuppressive effects of structurally analogous compounds in a mouse model of organ transplantation. The results demonstrated that these compounds reduced lymphocyte proliferation significantly compared to controls.
| Treatment Group | Lymphocyte Proliferation (% Control) |
|---|---|
| Control | 100 |
| Compound C | 60 |
| (S)-3... | 55 |
Q & A
Q. Table 1: Representative Synthetic Conditions
Which analytical methods are critical for confirming structural integrity and purity?
Level: Basic
Answer:
Key techniques include:
- HPLC : To assess purity (>98%) and resolve enantiomeric excess (e.g., Chiralpak columns) .
- NMR Spectroscopy : ¹H/¹³C NMR for verifying stereochemistry and functional groups (e.g., Boc δ ~1.4 ppm; Alloc δ ~5.8–6.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₂₃N₂O₆: 339.1558) .
- FT-IR : Detecting carbonyl stretches (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) .
Note: Cross-validation using multiple techniques mitigates misinterpretation of spectral data .
How can reaction conditions be optimized to enhance enantiomeric excess?
Level: Advanced
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., THF) improve reaction homogeneity and reduce racemization .
- Temperature Control : Low temperatures (0–5°C) during coupling steps minimize side reactions .
- Catalyst Use : DMAP or HOBt in peptide couplings enhance efficiency and stereochemical fidelity .
- Chiral Chromatography : Post-synthesis purification with chiral columns resolves enantiomers, achieving >99% ee .
Data Contradiction Example: Conflicting reports on optimal Boc deprotection times (2h vs. 4h) may arise from solvent purity or humidity. Validate via kinetic studies using TLC monitoring .
What methodological approaches resolve discrepancies in spectroscopic data during characterization?
Level: Advanced
Answer:
Discrepancies (e.g., unexpected NMR peaks or LC-MS impurities) require:
Isolation of Byproducts : Column chromatography or preparative HPLC to isolate impurities for individual analysis .
2D NMR Techniques : COSY or HSQC to assign ambiguous proton/carbon signals (e.g., distinguishing allyl vs. benzyl protons) .
Computational Validation : DFT calculations to predict NMR shifts or compare with PubChem data .
Case Study: A ¹³C NMR signal at δ 156 ppm initially misassigned to Boc was corrected to Alloc via HMBC correlation with allyl protons .
What are the recommended storage conditions to ensure compound stability?
Level: Basic
Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
- Moisture Control : Use desiccants (silica gel) to avoid Boc group degradation .
- Light Sensitivity : Amber vials prevent photodegradation of the allyl group .
Stability Data:
| Condition | Degradation (%) at 6 Months |
|---|---|
| –20°C, dry | <5 |
| 25°C, humid | >50 |
| Source: Accelerated stability studies |
How does this compound interact with enzymes, and what methodological considerations apply?
Level: Advanced
Answer:
In biochemical studies, the compound acts as:
- Enzyme Substrate/Inhibitor : The carboxylic acid moiety binds to active sites (e.g., proteases), while Boc/Alloc groups modulate solubility .
- Methodological Tips :
Q. Table 2: Enzyme Interaction Data
| Enzyme | Binding Affinity (Kd, μM) | Assay Type | Reference |
|---|---|---|---|
| Trypsin | 12.3 ± 1.5 | Fluorescence | |
| Carboxypeptidase B | 8.9 ± 0.8 | ITC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
